1-(2-Cyclohexylethoxy)-2-iodobenzene
Description
1-(2-Cyclohexylethoxy)-2-iodobenzene is an aromatic ether derivative featuring a 2-iodophenyl backbone substituted with a 2-cyclohexylethoxy group. This compound belongs to the broader class of 2-iodobenzene derivatives, which are widely utilized in organic synthesis due to the reactivity of the iodine atom in cross-coupling reactions, cyclization processes, and heterocycle formation .
Properties
IUPAC Name |
1-(2-cyclohexylethoxy)-2-iodobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19IO/c15-13-8-4-5-9-14(13)16-11-10-12-6-2-1-3-7-12/h4-5,8-9,12H,1-3,6-7,10-11H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZRJDZDECALPE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCOC2=CC=CC=C2I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19IO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Cyclohexylethoxy)-2-iodobenzene typically involves the reaction of 2-iodophenol with 2-cyclohexylethyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The general reaction scheme is as follows:
2-Iodophenol+2-Cyclohexylethyl bromideK2CO3,DMF,Refluxthis compound
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reactors, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2-Cyclohexylethoxy)-2-iodobenzene can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction Reactions: The compound can be reduced to remove the iodine atom or alter the cyclohexylethoxy group.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as sodium azide or potassium cyanide, typically in polar aprotic solvents like DMF or DMSO.
Oxidation Reactions: Reagents such as potassium permanganate or chromium trioxide in acidic conditions can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products:
Substitution Reactions: Products include derivatives with different substituents replacing the iodine atom.
Oxidation Reactions: Products include oxidized forms with additional functional groups like hydroxyl or carbonyl groups.
Reduction Reactions: Products include deiodinated compounds or modified cyclohexylethoxy groups.
Scientific Research Applications
1-(2-Cyclohexylethoxy)-2-iodobenzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-(2-Cyclohexylethoxy)-2-iodobenzene exerts its effects depends on the specific reactions it undergoes. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the benzene ring. The molecular targets and pathways involved vary based on the specific application and reaction conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares 1-(2-cyclohexylethoxy)-2-iodobenzene with structurally related 2-iodobenzene derivatives:
*Calculated based on structural analogs.
Physicochemical Properties
- Solubility : Bulkier substituents (e.g., cyclohexylethoxy) reduce water solubility compared to smaller groups (ethoxy) .
- Reactivity : The iodine atom in 1-(benzyloxy)-2-iodobenzene participates efficiently in Pd-catalyzed arylallylation (), while steric hindrance in cyclohexylethoxy derivatives may slow reaction kinetics .
- Thermal Stability : Cyclohexyl-containing derivatives exhibit higher thermal stability due to rigid cyclic structures .
Research Findings and Challenges
Key Research Insights
- Steric Effects : Bulky substituents (e.g., cyclohexylethoxy) reduce yields in coupling reactions compared to smaller groups (e.g., ethoxy) .
- Solvent Compatibility : Sym-trimethylbenzene is preferred for intramolecular cyclization of bulky 2-iodobenzene derivatives .
- Yield Optimization : Microwave-assisted synthesis or elevated temperatures may improve reaction efficiency for sterically hindered compounds .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
